1-Benzyl-3-(phenylsulfonyl)pyrrolidine 1-Benzyl-3-(phenylsulfonyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 101767-83-3
VCID: VC20739188
InChI: InChI=1S/C17H19NO2S/c19-21(20,16-9-5-2-6-10-16)17-11-12-18(14-17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2
SMILES: C1CN(CC1S(=O)(=O)C2=CC=CC=C2)CC3=CC=CC=C3
Molecular Formula: C17H19NO2S
Molecular Weight: 301.4 g/mol

1-Benzyl-3-(phenylsulfonyl)pyrrolidine

CAS No.: 101767-83-3

Cat. No.: VC20739188

Molecular Formula: C17H19NO2S

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-3-(phenylsulfonyl)pyrrolidine - 101767-83-3

CAS No. 101767-83-3
Molecular Formula C17H19NO2S
Molecular Weight 301.4 g/mol
IUPAC Name 3-(benzenesulfonyl)-1-benzylpyrrolidine
Standard InChI InChI=1S/C17H19NO2S/c19-21(20,16-9-5-2-6-10-16)17-11-12-18(14-17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2
Standard InChI Key OTTOUOKAVIJSMY-UHFFFAOYSA-N
SMILES C1CN(CC1S(=O)(=O)C2=CC=CC=C2)CC3=CC=CC=C3
Canonical SMILES C1CN(CC1S(=O)(=O)C2=CC=CC=C2)CC3=CC=CC=C3

Chemical Identity and Structural Characteristics

1-Benzyl-3-(phenylsulfonyl)pyrrolidine is a nitrogen-containing heterocyclic compound with the molecular formula C17H19NO2S and a molecular weight of 301.4 g/mol. The structure consists of a five-membered pyrrolidine ring substituted at the nitrogen (position 1) with a benzyl group and at position 3 with a phenylsulfonyl group .

Molecular Structure

The compound's structure can be characterized by three key components:

  • A central pyrrolidine ring (five-membered nitrogen heterocycle)

  • A benzyl group (C6H5CH2-) attached to the nitrogen atom

  • A phenylsulfonyl group (C6H5SO2-) at the 3-position of the pyrrolidine ring

This arrangement creates a molecule with multiple functional centers that can participate in various chemical reactions and potentially interact with biological targets.

Chemical Identifiers

The compound is recognized through various systematic naming conventions and identifiers:

Identifier TypeValue
CAS Number101767-83-3
IUPAC Name3-(benzenesulfonyl)-1-benzylpyrrolidine
InChIInChI=1S/C17H19NO2S/c19-21(20,16-9-5-2-6-10-16)17-11-12-18(14-17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2
InChIKeyOTTOUOKAVIJSMY-UHFFFAOYSA-N
SMILESC1CN(CC1S(=O)(=O)C2=CC=CC=C2)CC3=CC=CC=C3

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of 1-Benzyl-3-(phenylsulfonyl)pyrrolidine is influenced by three key functional regions:

  • The tertiary amine nitrogen of the pyrrolidine ring, which can act as a weak base

  • The sulfonyl group (SO2), which is electron-withdrawing and can participate in nucleophilic reactions

  • The aromatic rings, which can undergo electrophilic aromatic substitution reactions

These structural features contribute to the compound's potential to participate in a diverse range of chemical transformations.

Synthetic Approaches

Analogous Sulfonylation Reactions

The preparation of structurally similar compounds provides insight into potential synthetic methods. For example, the synthesis of 1-(phenylsulfonyl)pyrrolidine involves the reaction of pyrrolidine with benzenesulfonyl chloride under basic conditions :

Pyrrolidine+PhSO2Cl1-(phenylsulfonyl)pyrrolidine+HCl\text{Pyrrolidine} + \text{PhSO}_2\text{Cl} \rightarrow \text{1-(phenylsulfonyl)pyrrolidine} + \text{HCl}

For 1-Benzyl-3-(phenylsulfonyl)pyrrolidine, a more complex synthetic approach would be required, potentially involving:

  • Preparation of 3-hydroxypyrrolidine

  • Protection of the nitrogen with a benzyl group

  • Conversion of the hydroxyl group to a suitable leaving group

  • Displacement with a suitable sulfur nucleophile

  • Oxidation of the resulting sulfide to a sulfone

Reaction Conditions

Based on related sulfonylation reactions, typical conditions might include:

ParameterTypical Conditions
SolventDichloromethane or THF
Temperature0°C to room temperature
BaseTriethylamine or pyridine
Reaction Time4-8 hours
PurificationColumn chromatography

These conditions would need to be optimized specifically for 1-Benzyl-3-(phenylsulfonyl)pyrrolidine synthesis.

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometric analysis would likely show a molecular ion peak at m/z 301, corresponding to the molecular weight of C17H19NO2S, with fragmentation patterns reflecting the loss of the benzyl group or cleavage of the sulfonyl group.

Biological Significance and Applications

Structure-Activity Relationships

The presence of both a benzyl group and a phenylsulfonyl group on the pyrrolidine ring creates a molecule with:

  • Enhanced lipophilicity from the aromatic rings

  • Hydrogen bond acceptor capabilities via the sulfonyl group

  • Potential for π-π stacking interactions through the aromatic rings

These features may contribute to specific binding interactions with biological targets, though no specific biological activities for 1-Benzyl-3-(phenylsulfonyl)pyrrolidine are reported in the available sources.

Related Compounds and Structural Analogs

Pyrrolidine Derivatives

Several structurally related compounds provide context for understanding 1-Benzyl-3-(phenylsulfonyl)pyrrolidine:

CompoundStructural RelationshipNotes
1-(phenylsulfonyl)pyrrolidineLacks the benzyl group at N-1 and the 3-position substitutionSimpler analog with similar sulfonyl functionality
1-(phenylsulfonyl)piperidineContains a six-membered ring instead of pyrrolidineRelated heterocyclic sulfonamide
1-Benzyl-3-pyrrolidinoneContains a ketone at position 3 instead of a phenylsulfonyl groupOxidized analog with different reactivity
3-(Benzylsulfonyl)pyrrolidineHas the sulfonyl group orientation reversedIsomeric compound with different structural arrangement

Comparative Analysis

The structural variations among these related compounds affect their physical properties, chemical reactivity, and potential biological activities. For example, the presence of the benzyl group at the nitrogen in 1-Benzyl-3-(phenylsulfonyl)pyrrolidine likely enhances its lipophilicity compared to 1-(phenylsulfonyl)pyrrolidine, potentially affecting its membrane permeability in biological systems.

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